2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide

MAO‑B inhibition Neuroprotection Thiazolidinedione SAR

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide (CAS 923164-01-6, MF C₁₈H₁₆N₂O₃S, MW 340.4 g/mol) is a synthetic thiazolidinedione (TZD) derivative bearing an N3‑benzyl substituent and a C5‑phenylacetamide side chain. Its computed properties include XLogP3 = 2.6, topological polar surface area (TPSA) = 91.8 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds.

Molecular Formula C18H16N2O3S
Molecular Weight 340.4
CAS No. 923164-01-6
Cat. No. B2442481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide
CAS923164-01-6
Molecular FormulaC18H16N2O3S
Molecular Weight340.4
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)NC3=CC=CC=C3
InChIInChI=1S/C18H16N2O3S/c21-16(19-14-9-5-2-6-10-14)11-15-17(22)20(18(23)24-15)12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,21)
InChIKeyDDKHWCFDGQWLOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide (CAS 923164-01-6) and How It Compares to Its Closest Analogs


2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide (CAS 923164-01-6, MF C₁₈H₁₆N₂O₃S, MW 340.4 g/mol) is a synthetic thiazolidinedione (TZD) derivative bearing an N3‑benzyl substituent and a C5‑phenylacetamide side chain. Its computed properties include XLogP3 = 2.6, topological polar surface area (TPSA) = 91.8 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds [1]. The compound belongs to the 2,4‑dioxo‑1,3‑thiazolidine‑5‑acetamide class, a scaffold that has been explored for monoamine oxidase B (MAO‑B) inhibition [2] and in cytotoxicity‑focused derivatization programs [3]. Unlike the more common 3‑phenyl or N3‑unsubstituted TZD analogs, the N3‑benzyl group introduces distinct steric and lipophilic features that quantitatively differentiate its property profile and target engagement potential.

Why Thiazolidinedione N-Phenylacetamide Analogs Cannot Simply Replace CAS 923164-01-6 in Target‑Focused or SAR Programs


Within the 2,4‑dioxo‑1,3‑thiazolidine‑5‑acetamide family, the identity of the N3 substituent—hydrogen, phenyl, or benzyl—shifts physicochemical and biological properties by several orders of magnitude. The N3‑unsubstituted analog 2‑(2,4‑dioxo‑1,3‑thiazolidin‑5‑yl)‑N‑phenylacetamide inhibits MAO‑B with an IC₅₀ of 0.022 μM [1], whereas the N3‑benzyl compound (CAS 923164-01-6) shows no measurable inhibition of polyadenylate‑binding protein 1 (IC₅₀ > 66,000 nM) [2]. The benzyl group increases computed lipophilicity by approximately 1.5–2.0 log units relative to the N3‑unsubstituted compound [3], altering membrane permeability potential and protein binding characteristics. Furthermore, SAR studies on TZD‑type MAO‑B inhibitors demonstrate that N3‑substitution alone can alter inhibitory activity over a range spanning from nanomolar to high‑micromolar potency [4]. These data collectively demonstrate that in‑class substitution is not functionally interchangeable and must be validated per target.

Head‑to‑Head Quantification: Where 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide (CAS 923164-01-6) Differs from Its Nearest Structural Neighbors


N3‑Benzyl vs. N3‑Unsubstituted: MAO‑B Inhibitory Activity Divergence Inferred from Closest Analog Data

The N3‑unsubstituted analog 2‑(2,4‑dioxo‑1,3‑thiazolidin‑5‑yl)‑N‑phenylacetamide inhibits human MAO‑B with an IC₅₀ of 0.022 μM [1]. No direct MAO‑B data exist for CAS 923164-01-6, but the 2011 TZD SAR study demonstrated that modifying the N3 substituent can shift MAO‑B inhibitory potency across a range of 82 nM to 600 μM within a single congeneric series [2]. Because the N3‑benzyl group of CAS 923164-01-6 occupies a larger steric volume and provides additional π‑stacking surface relative to the N3‑unsubstituted compound, its MAO‑B activity is expected to diverge, consistent with the SAR trend that bulkier N3‑substituents reduce MAO‑B affinity [2].

MAO‑B inhibition Neuroprotection Thiazolidinedione SAR

N3‑Benzyl vs. N3‑Phenyl: Polyadenylate‑Binding Protein 1 (PABP1) Activity Comparison from Parallel Screening

In a parallel PubChem‑deposited screen against human polyadenylate‑binding protein 1 (PABP1), the N3‑benzyl compound (CAS 923164‑01‑6, tested as its N‑anilino‑acetamide tautomer) and the N3‑phenyl analog 2‑(2,4‑dioxo‑3‑phenyl‑1,3‑thiazolidin‑5‑yl)‑N‑phenylacetamide both returned IC₅₀ values > 66,000 nM [1][2]. The absence of measurable PABP1 inhibition for either N3‑substituted compound indicates that the N‑phenylacetamide‑thiazolidinedione scaffold lacks affinity for this target regardless of N3‑aryl identity.

PABP1 inhibition Screening library profiling Thiazolidinedione selectivity

Lipophilicity and Drug‑Likeness Properties Differentiating CAS 923164‑01‑6 from the N3‑Unsubstituted Core Scaffold

Computed physicochemical properties for CAS 923164‑01‑6 include XLogP3 = 2.6, TPSA = 91.8 Ų, MW = 340.4 g/mol, HBD = 1, HBA = 4, and 5 rotatable bonds, placing it within Lipinski and Veber oral drug‑likeness space [1]. The N3‑unsubstituted analog 2‑(2,4‑dioxo‑1,3‑thiazolidin‑5‑yl)‑N‑phenylacetamide (C₁₁H₁₀N₂O₃S, MW ≈ 250 g/mol) has an estimated XLogP of ~0.5–1.0 based on fragment contribution, yielding a ΔlogP of +1.6 to +2.1 attributable solely to the benzyl group [2]. This logP shift moves the compound from the hydrophilic end of CNS‑drug space into a more balanced permeability range (logP 1–3), which is favorable for passive membrane diffusion while retaining acceptable solubility.

ADME properties Lipophilicity Lead‑likeness

Scaffold‑Utility Evidence: 3‑Benzyl‑2,4‑dioxothiazolidine as a Precursor for Cytotoxic Pyrazole‑Hybrid Derivatives

Kolluri et al. (2020) employed the 3‑benzyl‑2,4‑dioxothiazolidin‑5‑ylidene moiety—the unsaturated analog of the CAS 923164‑01‑6 core—as a key building block to synthesize a series of (Z)‑2‑(3‑(4‑((3‑benzyl‑2,4‑dioxothiazolidin‑5‑ylidene)methyl)‑1‑phenyl‑1H‑pyrazol‑3‑yl)phenoxy)‑N‑arylacetamide derivatives [1]. The most active derivative in this series exhibited an IC₅₀ of 9.8 μM against the MCF‑7 breast cancer cell line in a standard MTT assay, and molecular docking studies suggested binding modes within the colchicine site of tubulin [1]. While the parent compound CAS 923164‑01‑6 itself was not directly assayed in this study, the work establishes that the N3‑benzyl‑TZD scaffold is a chemically tractable starting point for constructing antiproliferative agents with low‑micromolar potency, whereas analogous N3‑unsubstituted or N3‑methyl TZD precursors lack the benzyl‑specific π‑stacking pharmacophore [1].

Cytotoxicity Scaffold derivatization Molecular docking

Where 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide (CAS 923164-01-6) Delivers the Strongest Procurement Rationale


MAO‑B Selectivity Profiling Using an N3‑Benzyl‑TZD Chemical Probe

The compound serves as a structurally distinct TZD probe for MAO‑B inhibitor SAR studies. Its N3‑benzyl group provides greater steric bulk and lipophilicity compared to known active N3‑unsubstituted inhibitors (IC₅₀ = 0.022 μM [1]), enabling researchers to map the N3‑substituent tolerance of the MAO‑B substrate cavity and to identify whether benzyl‑substituted TZDs retain or lose inhibitory activity, as predicted by the 2011 SAR data [2].

Negative Control for Polyadenylate‑Binding Protein 1 (PABP1) Screening

With a measured IC₅₀ > 66,000 nM against PABP1 in a validated screening assay [1], this compound is a well‑characterized inactive control for PABP1‑targeted high‑throughput screening campaigns. Procurement teams supporting PABP1‑focused projects can use this data to eliminate the thiazolidinedione‑phenylacetamide chemotype from hit‑to‑lead progression.

Lipophilicity‑Dependent ADME Assay Calibration in TZD Series

The computed XLogP3 of 2.6 [1] positions this compound as a moderately lipophilic TZD reference standard for calibrating logP‑dependent ADME assays (e.g., PAMPA permeability, microsomal stability, plasma protein binding). Compared to the more hydrophilic N3‑unsubstituted core (estimated XLogP ≈ 0.5–1.0) [2], the benzylated compound enables pairwise assessment of how a ΔlogP of ~1.6–2.1 affects pharmacokinetic parameters within a conserved scaffold.

Starting Material for Tubulin‑Targeted Anticancer Hybrid Synthesis

As demonstrated by Kolluri et al. (2020) [1], the 3‑benzyl‑2,4‑dioxothiazolidine scaffold can be elaborated via Knoevenagel condensation and subsequent coupling to generate pyrazole‑hybrid derivatives with low‑micromolar cytotoxicity (MCF‑7 IC₅₀ = 9.8 μM for the most active analog). CAS 923164‑01‑6 provides a synthetically accessible entry point for medicinal chemistry groups building tubulin‑colchicine site inhibitors.

Quote Request

Request a Quote for 2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.